1-(1H-imidazol-2-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-10-7(9-1)11-5-3-8-4-6-11/h1-2,8H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMOUFDAKNJXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 1 1h Imidazol 2 Yl Piperazine
Strategic Approaches to C-N and C-C Bond Formation in Target Synthesis
The core structure of 1-(1H-imidazol-2-yl)piperazine is characterized by a C-N bond linking the 2-position of the imidazole (B134444) ring to a nitrogen atom of the piperazine (B1678402) ring. Therefore, the primary strategic approach revolves around the efficient construction of this crucial bond. Two main retrosynthetic disconnections are considered:
Disconnection A: Cleavage of the C2-N (piperazine) bond, leading to an imidazole precursor activated at the 2-position (e.g., a 2-haloimidazole) and piperazine. This approach necessitates a reliable method for nucleophilic substitution or cross-coupling.
Disconnection B: Formation of the piperazine ring from a 2-aminoimidazole precursor. This strategy involves the reaction of 2-aminoimidazole with a suitable dielectrophile, such as bis(2-chloroethyl)amine, to construct the six-membered piperazine ring.
While C-C bond formation is not central to the direct assembly of the imidazolyl-piperazine linkage, it is integral to the synthesis of substituted precursors for either the imidazole or piperazine moieties, allowing for the generation of diverse analogues.
Exploration of Diverse Coupling Reactions and Reaction Conditions
The formation of the C-N bond between the imidazole and piperazine rings can be achieved through various coupling reactions, with transition metal-catalyzed cross-coupling reactions being particularly prominent.
Multi-Step Synthesis Pathways for the Formation of this compound
A common and effective multi-step pathway involves the initial synthesis of a 2-haloimidazole, typically 2-bromoimidazole, followed by a nucleophilic substitution or, more efficiently, a palladium-catalyzed cross-coupling reaction with piperazine.
One potential pathway can be outlined as follows:
Synthesis of 2-Bromoimidazole: This precursor can be synthesized from commercially available starting materials. For instance, imidazole can be brominated at the 2-position using a suitable brominating agent.
Buchwald-Hartwig Amination: The 2-bromoimidazole is then coupled with piperazine using a palladium catalyst and a suitable phosphine ligand. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been widely applied in the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orglibretexts.org The reaction typically involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. wikipedia.orglibretexts.org
An alternative multi-step approach involves building the piperazine ring onto a pre-formed 2-aminoimidazole core. This can be achieved by reacting 2-aminoimidazole with bis(2-chloroethyl)amine hydrochloride. This method, however, can sometimes lead to side products and may require careful control of reaction conditions.
The following table summarizes a selection of reaction conditions that have been explored for analogous C-N coupling reactions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Moderate to High |
| CuI | Proline | K₂CO₃ | DMSO | 90 | Variable |
This table represents typical conditions for Buchwald-Hartwig and related amination reactions and should be considered as a general guide. Specific optimization for the synthesis of this compound would be required.
Convergent and Divergent Synthetic Modalities in Related Imidazolyl-Piperazine Systems
Convergent synthesis offers an efficient strategy for preparing a library of analogues. In this approach, the imidazole and piperazine fragments are synthesized and functionalized separately before being coupled in a final step. This allows for the rapid generation of a diverse set of final products from a smaller number of precursors. For instance, a variety of substituted 2-haloimidazoles can be coupled with a range of functionalized piperazines to create a library of imidazolyl-piperazine derivatives. Multicomponent reactions (MCRs) can also be employed in a convergent fashion to assemble complex piperazine scaffolds in a single step. organic-chemistry.org
Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated in different ways to produce a range of products. For example, a core this compound molecule could be synthesized and then subsequently functionalized at the other nitrogen of the piperazine ring or at the imidazole nitrogen to generate a series of related compounds.
Catalytic Methodologies Utilized in the Synthesis of Related Imidazolylpiperazines
Palladium-catalyzed reactions are the most widely employed for the synthesis of N-heteroaryl piperazines. The choice of catalyst and ligand is crucial for the success of the coupling reaction.
Palladium Catalysts: Precatalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are reduced in situ to the active Pd(0) species.
Phosphine Ligands: The nature of the phosphine ligand is critical for the efficiency of the catalytic cycle.
First-generation ligands like triphenylphosphine (PPh₃) were initially used but often required harsh reaction conditions.
Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene) showed improved reactivity. wikipedia.org
Bulky, electron-rich monophosphine ligands , often referred to as Buchwald ligands (e.g., XPhos, SPhos), have proven to be highly effective, allowing for the coupling of a wide range of substrates under milder conditions with lower catalyst loadings.
Copper-catalyzed Ullmann condensation is another classical method for C-N bond formation, though it often requires higher temperatures and stoichiometric amounts of copper. More recent developments have led to catalytic versions of this reaction using copper(I) salts and various ligands.
Mechanistic Insights into Key Synthetic Transformations Leading to this compound
The mechanism of the palladium-catalyzed Buchwald-Hartwig amination is well-established and proceeds through a catalytic cycle involving several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-haloimidazole, forming a Pd(II) intermediate.
Ligand Exchange/Amine Coordination: The piperazine coordinates to the palladium center, displacing the halide ligand.
Deprotonation: A base removes a proton from the coordinated piperazine nitrogen, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired this compound product and regenerating the Pd(0) catalyst.
Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of a bulky ligand can facilitate the reductive elimination step, while the strength of the base is important for the deprotonation of the amine.
Considerations for Chemical Yield Optimization and Process Efficiency in Laboratory Settings
Purity of Starting Materials: The purity of the 2-haloimidazole and piperazine is critical. Impurities can interfere with the catalyst and lead to lower yields and the formation of byproducts.
Catalyst and Ligand Selection: As discussed, the choice of the palladium catalyst and phosphine ligand is paramount. Screening a variety of ligands is often necessary to identify the optimal system for a specific substrate combination.
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product. The solvent should be inert and capable of dissolving the reactants and catalyst.
Reaction Temperature and Time: These parameters need to be optimized to ensure complete conversion without product degradation. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential.
Work-up and Purification: A straightforward and efficient work-up and purification procedure is necessary to isolate the final product in high purity. This often involves extraction, followed by column chromatography.
The following table provides a summary of key optimization parameters and their potential impact on the synthesis.
| Parameter | Considerations | Potential Impact on Yield and Efficiency |
| Catalyst Loading | Minimize to reduce cost and residual metal contamination. | Lower loading may require longer reaction times or higher temperatures. |
| Ligand-to-Metal Ratio | Typically 1:1 to 2:1 for monophosphine ligands. | Can affect catalyst stability and activity. |
| Base Strength and Stoichiometry | Must be sufficient to deprotonate the amine. | Excess base can lead to side reactions. |
| Solvent Polarity and Aprotic Nature | Aprotic solvents like toluene, dioxane, or THF are common. | Can influence solubility and reaction rates. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation. | Oxygen can oxidize the Pd(0) catalyst. |
By systematically addressing these factors, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its use in further research and development.
Advanced Structural Characterization and Spectroscopic Analysis of 1 1h Imidazol 2 Yl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Conformational Dynamics Analysis
High-resolution NMR spectroscopy is an indispensable tool for probing the precise electronic environment of atomic nuclei within a molecule. For 1-(1H-imidazol-2-yl)piperazine, both ¹H and ¹³C NMR provide critical data for structural confirmation and offer insights into the molecule's conformational dynamics in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) and piperazine (B1678402) rings. The two protons on the imidazole ring (at positions 4 and 5) would likely appear as a singlet or a pair of closely coupled doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The N-H proton of the imidazole ring is expected to show a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
The piperazine ring protons present a more complex picture due to the ring's conformational flexibility (chair-boat interconversion). The four protons on the carbons adjacent to the imidazole ring (C3' and C5') and the four protons on the carbons adjacent to the secondary amine (C2' and C6') are chemically distinct. They would likely appear as multiplets in the δ 2.5-4.0 ppm range. The N-H proton of the piperazine moiety would also present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The imidazole ring is expected to show three distinct signals. The carbon at position 2, directly attached to the piperazine nitrogen, would be the most downfield of the imidazole carbons, likely appearing around δ 145-155 ppm. The carbons at positions 4 and 5 would resonate at higher field, typically in the δ 115-125 ppm region. The piperazine ring carbons would show two signals, one for the carbons adjacent to the imidazole ring and another for the carbons adjacent to the secondary amine, typically in the δ 40-55 ppm range.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Im-H4, H5 | ~6.8 - 7.2 | - | s |
| Im-NH | Variable (broad) | - | s (broad) |
| Pip-H2', H6' | ~2.9 - 3.2 | - | t |
| Pip-H3', H5' | ~3.5 - 3.8 | - | t |
| Pip-NH | Variable (broad) | - | s (broad) |
| Im-C2 | - | ~148 | - |
| Im-C4, C5 | - | ~120 | - |
| Pip-C2', C6' | - | ~45 | - |
| Pip-C3', C5' | - | ~50 | - |
Detailed Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Interrogation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of both the imidazole and piperazine secondary amine groups. C-H stretching vibrations of the imidazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations of both rings would be found in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy. The symmetric breathing modes of the imidazole ring are expected to be strong in the Raman spectrum. Aromatic C-H stretching and the symmetric C-C and C-N stretching vibrations would also be prominent.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch (Imidazole & Piperazine) | 3200-3400 (broad) | 3200-3400 (weak) | Medium-Strong (IR) |
| C-H stretch (Imidazole) | 3050-3150 | 3050-3150 | Medium |
| C-H stretch (Piperazine) | 2800-2950 | 2800-2950 | Strong |
| C=N/C=C stretch (Imidazole) | 1500-1650 | 1500-1650 | Strong |
| C-N stretch | 1100-1300 | 1100-1300 | Medium |
| Ring Breathing (Imidazole) | - | ~1000 | Strong (Raman) |
Mass Spectrometry for Elucidation of Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (molar mass: 152.20 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 152.
The fragmentation of this compound is likely to be dominated by the cleavage of the piperazine ring, which is a common fragmentation pathway for piperazine derivatives. xml-journal.net The bond between the imidazole and piperazine rings could also cleave. Key fragmentation pathways would likely involve the loss of ethyleneimine (CH₂=NH) fragments or cleavage of the piperazine ring to form characteristic ions. A prominent fragment would be expected from the cleavage of the piperazine ring, leading to the formation of an imidazolyl-containing cation. The fragmentation of the imidazole ring itself is less likely due to its aromatic stability.
Expected Fragmentation Pathways:
[M]⁺• at m/z 152: The molecular ion.
Cleavage of the piperazine ring: Loss of C₂H₄N• (m/z 42) to give a fragment at m/z 110.
Formation of the imidazolyl cation: Cleavage of the C-N bond between the rings could lead to an ion at m/z 67 (C₃H₃N₂⁺).
Formation of the piperazinyl cation: Cleavage could also result in a piperazinyl cation at m/z 85.
| m/z | Proposed Fragment |
|---|---|
| 152 | [C₇H₁₂N₄]⁺• (Molecular Ion) |
| 110 | [M - C₂H₄N]⁺ |
| 85 | [C₄H₉N₂]⁺ (Piperazinyl cation) |
| 67 | [C₃H₃N₂]⁺ (Imidazolyl cation) |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. The N-H groups of both the imidazole and piperazine rings can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This would likely lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures.
Computational Predictions and Experimental Validation of Spectroscopic Parameters
In the absence of complete experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. researchgate.neteurekaselect.comruc.dk DFT calculations can be used to optimize the geometry of this compound and to predict its NMR chemical shifts, vibrational frequencies, and other spectroscopic properties.
The predicted parameters from DFT calculations can then be compared with available experimental data for validation. For instance, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra of analogous compounds to aid in the assignment of signals. niscpr.res.in Similarly, calculated vibrational frequencies, often scaled to account for systematic errors, can be used to assign bands in experimental IR and Raman spectra. This synergy between computational prediction and experimental validation is a cornerstone of modern structural characterization. mdpi.comnih.gov
Chemical Reactivity, Functionalization, and Derivative Chemistry of 1 1h Imidazol 2 Yl Piperazine
Reactivity Profiling of the Imidazole (B134444) Nitrogen and Carbon Centers in 1-(1H-imidazol-2-yl)piperazine
The imidazole moiety of this compound is an aromatic, five-membered ring containing a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). This arrangement makes the ring system electron-rich and susceptible to various transformations, particularly at its carbon and nitrogen centers. The presence of the piperazinyl group at the C2 position significantly influences the electronic distribution and, consequently, the reactivity profile of the imidazole ring.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Moiety
The imidazole ring is generally reactive towards electrophilic attack due to its π-electron-rich nature. globalresearchonline.net Electrophilic aromatic substitution typically occurs at the C4 and C5 positions, which possess a higher electron density compared to the C2 position. The C2 carbon is situated between two electronegative nitrogen atoms, rendering it electron-deficient. imperial.ac.uk The piperazinyl substituent at C2, being an amino group, is electronically donating and would typically be expected to activate the ring towards electrophilic substitution. However, the inherent electronic properties of the imidazole ring remain the dominant factor, directing electrophiles to the C4/C5 positions. quora.comuobabylon.edu.iq
Common electrophilic substitution reactions applicable to the imidazole ring are summarized in the table below.
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C4 or C5 |
| Sulfonation | H₂S₂O₇ (oleum) at elevated temperatures | C4 or C5 |
| Halogenation | Br₂ in CHCl₃ or I₂ in alkaline conditions | C2, C4, C5 (poly-halogenation is common) |
| Friedel-Crafts | Generally not successful due to catalyst complexation with nitrogen atoms | N/A |
Nucleophilic aromatic substitution (SNAr) on the imidazole ring is considerably more challenging. globalresearchonline.net Such reactions require the presence of strong electron-withdrawing groups to sufficiently lower the electron density of the ring, making it susceptible to attack by a nucleophile. chemistrysteps.comyoutube.com The this compound scaffold lacks such activating groups, making nucleophilic substitution at the C4 or C5 positions an unfavorable process under standard conditions. researchgate.net
N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen
The imidazole ring possesses an acidic proton on the pyrrole-like N1 nitrogen (pKa ≈ 14.5), which can be removed by a suitable base. imperial.ac.uk The resulting imidazolate anion is a potent nucleophile and readily undergoes reactions with electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted imidazole derivatives.
In the context of this compound, N-alkylation or N-acylation at the imidazole N1 position is a feasible transformation. However, this reaction is in direct competition with the reactivity of the piperazine (B1678402) moiety, specifically the secondary amine at the N4 position. The N4 nitrogen of the piperazine ring is generally more nucleophilic and basic than the N1 nitrogen of the imidazole ring. Consequently, selective functionalization at the imidazole nitrogen often requires specific strategies, which are discussed in Section 4.3. semanticscholar.orgorganic-chemistry.orgnih.gov
Reactivity of the Piperazine Nitrogen Atoms and Ring System
The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. In this compound, the N1 nitrogen is a tertiary amine, part of an aminal-like linkage with the imidazole ring, while the N4 nitrogen is a secondary amine, which represents the primary site of reactivity for this moiety.
Amine Reactivity in the Piperazine Moiety
The secondary amine at the N4 position of the piperazine ring is both basic and highly nucleophilic. This makes it the most reactive site in the entire molecule for a wide range of chemical transformations. It readily participates in reactions typical of secondary amines, including:
N-Alkylation and N-Arylation: Reaction with alkyl halides, tosylates, or activated aryl halides to form N-substituted derivatives.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. rsc.org
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to afford N-alkylated products.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.
The high nucleophilicity of this nitrogen means that reactions at this site often proceed under mild conditions and with high yields, making it a common handle for molecular derivatization. nih.gov
Derivatization at Unsubstituted Positions of the Piperazine Ring
While functionalization of the piperazine nitrogen atoms is facile and widely exploited, derivatization of the carbon atoms (C3, C5, and C6) of the piperazine ring is significantly more challenging. researchgate.net These positions consist of unactivated sp³-hybridized C-H bonds. Traditional methods to introduce substituents at these positions are often lengthy and limited. mdpi.com
Modern synthetic chemistry has made significant progress in the direct C-H functionalization of saturated heterocycles. nih.govnsf.gov These methods, often relying on transition-metal catalysis or photoredox catalysis, provide pathways to introduce aryl, alkyl, or other functional groups directly onto the carbon framework of the piperazine ring. encyclopedia.pub Applying these methods to this compound could provide access to novel derivatives with unique three-dimensional structures. However, the presence of multiple nitrogen atoms can sometimes complicate these catalytic systems. mdpi.com
The table below summarizes some advanced C-H functionalization strategies that could be applicable to the piperazine ring.
| Functionalization Type | Catalytic System / Method | Description |
| α-Arylation | Photoredox Catalysis (e.g., Ir or Ru catalysts) | Couples the C-H bond adjacent to a nitrogen (after N-protection, e.g., with Boc) with an aryl source. encyclopedia.pub |
| α-Alkylation | Organic Photoredox Catalysis | Couples α-carbamyl radicals (generated from N-Boc protected piperazine) with Michael acceptors. mdpi.com |
| α-Lithiation | Strong Base (e.g., s-BuLi) followed by trapping | Deprotonation of a C-H bond adjacent to a protected nitrogen, followed by reaction with an electrophile. nih.gov |
| C-H Heteroarylation | Homolytic Substitution Pathway | Utilizes photocatalysis to generate an α-amino radical that couples with a heteroaromatic ring. researchgate.net |
Exploration of Site-Selective Functionalization Strategies for this compound
A key challenge in the derivatization of this compound is achieving site-selectivity among its multiple reactive centers. The molecule contains three distinct nitrogen atoms that can potentially react with electrophiles: the pyrrole-like N1 of the imidazole, the pyridine-like N3 of the imidazole (via the N1 tautomer), and the secondary amine N4 of the piperazine.
The relative nucleophilicity generally follows the order: Piperazine N4 > Imidazole N1/N3. Therefore, under standard kinetic control, electrophilic attack will predominantly occur at the N4 position of the piperazine ring. Achieving selective functionalization at the less reactive imidazole nitrogen requires carefully designed strategies. nih.govrsc.org
Several approaches can be envisioned to control the site of reaction:
Protecting Group Strategy: The most straightforward method is to selectively protect the highly reactive piperazine N4 amine. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. Once the N4 position is blocked as a less nucleophilic carbamate, subsequent functionalization (e.g., N-alkylation or N-acylation) can be directed to the imidazole N1 position. The protecting group can then be removed under acidic conditions to liberate the piperazine amine for further modification if desired.
Control of Reaction Conditions: In some heterocyclic systems, regioselectivity can be influenced by the choice of base, solvent, and temperature, exploiting the difference between kinetic and thermodynamic control. nih.govd-nb.info For instance, using a bulky base might sterically hinder approach to one site, or different solvents might selectively solvate and deactivate a particular nitrogen atom.
Electrophile Modification: The nature of the electrophile can also influence the site of attack. Hard and soft acid-base (HSAB) principles can sometimes be applied, where different nitrogen centers may exhibit different hard/soft characteristics, leading to preferential reaction with certain types of electrophiles.
The following table outlines potential strategies for achieving site-selective functionalization.
| Target Site | Strategy | Reaction Steps |
| Piperazine N4 | Direct Reaction (Kinetic Control) | React this compound directly with one equivalent of an electrophile (e.g., alkyl halide, acyl chloride) under standard basic conditions. |
| Imidazole N1 | Protecting Group Strategy | 1. Protect piperazine N4 with Boc₂O. 2. Deprotonate imidazole N1 with a base (e.g., NaH) and react with an electrophile. 3. (Optional) Deprotect N4-Boc with acid (e.g., TFA). |
| C4/C5 of Imidazole | Electrophilic Aromatic Substitution | Protect both N1 and N4 positions (e.g., N1-SEM, N4-Boc) to prevent side reactions, then perform electrophilic substitution (e.g., bromination). |
By employing these strategies, chemists can selectively modify different parts of the this compound scaffold, enabling the systematic exploration of its chemical space and the generation of diverse libraries of derivatives.
Reaction Mechanisms of Significant Derivatization Pathways
The chemical reactivity of this compound is primarily dictated by the nucleophilic character of its two distinct nitrogen atoms: the secondary amine nitrogen within the piperazine ring and the pyrrole-type nitrogen in the imidazole ring. The piperazine nitrogen, being part of a saturated heterocyclic system, is significantly more basic and nucleophilic than the imidazole nitrogen, whose lone pair of electrons contributes to the aromaticity of the imidazole ring. This difference in nucleophilicity governs the regioselectivity of most derivatization reactions, with functionalization occurring preferentially at the piperazine nitrogen under standard conditions.
N-Acylation Mechanism:
N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is highly regioselective, with the exocyclic piperazine nitrogen acting as the nucleophile.
Step 1: Nucleophilic Attack. The lone pair of electrons on the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. This forms a tetrahedral intermediate.
Step 2: Elimination of Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
Step 3: Deprotonation. A base, which can be a tertiary amine like triethylamine (B128534) added to the reaction or another molecule of the starting piperazine, removes the proton from the now-positively charged piperazine nitrogen, yielding the final N-acylated product and a salt byproduct.
This mechanism is characteristic for the acylation of secondary amines and is a common strategy for synthesizing amide derivatives of piperazine. nih.govambeed.comnih.gov The reaction is generally fast and efficient, often carried out in aprotic solvents like dichloromethane (B109758) at or below room temperature. nih.gov
N-Alkylation Mechanism:
Similar to acylation, N-alkylation also occurs preferentially at the more nucleophilic piperazine nitrogen. The reaction with an alkyl halide typically follows a bimolecular nucleophilic substitution (SN2) mechanism.
Step 1: Nucleophilic Attack. The piperazine nitrogen atom uses its lone pair of electrons to attack the electrophilic carbon atom of the alkylating agent (e.g., an alkyl bromide or iodide), which is bonded to a leaving group.
Step 2: Transition State. A transition state is formed where a new N-C bond is partially formed and the C-leaving group bond is partially broken.
Step 3: Displacement of Leaving Group. The C-leaving group bond breaks completely, and the leaving group is displaced. This results in a quaternary ammonium (B1175870) salt intermediate.
Step 4: Deprotonation. A base present in the reaction mixture deprotonates the piperazine nitrogen to give the neutral N-alkylated product.
For this reaction to proceed efficiently, a base such as potassium carbonate is often added to neutralize the acid formed during the reaction and to maintain the nucleophilicity of the starting piperazine. researchgate.net Direct alkylation on the imidazole ring nitrogen is less favorable due to its lower nucleophilicity. Functionalization at this position typically requires prior deprotonation with a strong base (like NaH) to form the more nucleophilic imidazolide (B1226674) anion. otago.ac.nz
Synthesis and Characterization of Novel Derivatives and Analogues of this compound
The dual nucleophilic nature of this compound allows for the synthesis of a diverse array of derivatives through selective functionalization, primarily at the N-4 position of the piperazine ring. Standard acylation and alkylation procedures can be employed to introduce a wide variety of substituents, thereby modifying the compound's physicochemical properties.
Synthesis of a Representative N-Acyl Derivative: 1-(1H-imidazol-2-yl)-4-(benzoyl)piperazine
A common derivatization involves the acylation of the piperazine nitrogen. For instance, the synthesis of an N-benzoyl derivative can be achieved by reacting this compound with benzoyl chloride.
The synthesis is typically performed by dissolving this compound in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A stoichiometric amount of a non-nucleophilic base, commonly triethylamine, is added to act as a proton scavenger. nih.gov The reaction mixture is cooled in an ice bath before the dropwise addition of benzoyl chloride. After the addition, the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The resulting product, 1-(1H-imidazol-2-yl)-4-(benzoyl)piperazine, is then isolated and purified using standard techniques like extraction and column chromatography.
Synthesis of a Representative N-Alkyl Derivative: 1-(1H-imidazol-2-yl)-4-(benzyl)piperazine
Alkylation of the piperazine nitrogen introduces different steric and electronic properties compared to acylation. The synthesis of an N-benzyl derivative serves as a representative example.
This transformation is typically carried out by reacting this compound with benzyl (B1604629) bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A mild inorganic base, such as potassium carbonate, is added to the mixture to neutralize the hydrobromic acid generated during the reaction. researchgate.net The reaction mixture is heated to ensure a reasonable reaction rate. Progress is monitored by TLC, and upon completion, the product is isolated by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product, 1-(1H-imidazol-2-yl)-4-(benzyl)piperazine, can be purified by column chromatography or recrystallization.
Characterization of Synthesized Derivatives
The structures of the newly synthesized derivatives are confirmed using a combination of spectroscopic methods.
| Derivative Name | Structure | Method | Expected Characterization Data |
| 1-(1H-imidazol-2-yl)-4-(benzoyl)piperazine | Image of the chemical structure of 1-(1H-imidazol-2-yl)-4-(benzoyl)piperazine | ¹H NMR: | Signals for phenyl protons (7.4-7.6 ppm), imidazole protons, and two distinct sets of signals for piperazine protons. The protons adjacent to the amide nitrogen will be shifted downfield compared to the starting material. |
| ¹³C NMR: | Resonances for the benzoyl carbonyl carbon (~165-170 ppm), aromatic carbons, imidazole carbons, and piperazine carbons. | ||
| IR (cm⁻¹): | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. | ||
| MS (m/z): | A molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₆N₄O). | ||
| 1-(1H-imidazol-2-yl)-4-(benzyl)piperazine | Image of the chemical structure of 1-(1H-imidazol-2-yl)-4-(benzyl)piperazine | ¹H NMR: | Signals for the benzyl aromatic protons (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.5 ppm), imidazole protons, and piperazine ring protons. |
| ¹³C NMR: | Resonances for the aromatic carbons of the benzyl group, the benzylic CH₂ carbon (~60-65 ppm), imidazole carbons, and piperazine carbons. | ||
| IR (cm⁻¹): | Absence of the N-H stretch from the secondary piperazine amine. Characteristic C-H stretches for aromatic and aliphatic groups. | ||
| MS (m/z): | A molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₈N₄). |
Theoretical and Computational Investigations of 1 1h Imidazol 2 Yl Piperazine
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Detailed information regarding the molecular orbitals, electron density distribution, energy gap, and reactivity indices for 1-(1H-imidazol-2-yl)piperazine is not available. Such calculations would require specific research employing methods like Density Functional Theory (DFT) or ab initio calculations tailored to this molecule.
Conformational Landscape Analysis and Potential Energy Surfaces Mapping
An analysis of the conformational landscape and the mapping of potential energy surfaces for this compound has not been documented. This type of study is crucial for understanding the molecule's flexibility and preferred three-dimensional structures.
Molecular Dynamics Simulations for Solvation Effects and Conformational Preferences in Solution
There are no published molecular dynamics simulations that investigate the solvation effects and conformational preferences of this compound in solution. These simulations are essential for understanding how the solvent influences the molecule's behavior and structure.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
While experimental spectroscopic data may exist, theoretical predictions of these properties for this compound, which would allow for a comparative analysis, are not found in the scientific literature. Such predictions are valuable for validating computational models and interpreting experimental results.
Intermolecular Interactions and Hydrogen Bonding Network Analysis
A specific analysis of the intermolecular interactions and hydrogen bonding networks formed by this compound is not available. This information is key to understanding the compound's properties in the solid state and its interactions with biological targets.
Advanced Applications in Chemical Sciences and Materials Technology
Coordination Chemistry and Ligand Design for Metal Complexation
The presence of multiple nitrogen atoms in 1-(1H-imidazol-2-yl)piperazine makes it an excellent ligand for coordinating with a wide range of metal ions. The imidazole (B134444) ring offers a pyridine-type nitrogen and a pyrrole-type nitrogen, while the piperazine (B1678402) ring contains two secondary amine nitrogens, all of which can act as donor atoms. This multi-dentate character allows for the formation of stable and structurally diverse metal complexes.
Synthesis and Characterization of Metal Complexes Utilizing this compound as a Ligand
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. The reaction mixture is often heated to facilitate complex formation, and the resulting solid complex can be isolated by filtration. nih.gov Piperazine and its derivatives are known to be effective ligands for forming stable complexes with various transition metals. biointerfaceresearch.com
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-H and C=N bonds of the imidazole and piperazine rings upon complexation indicate their involvement in bonding with the metal ion. jocpr.com New bands appearing at lower frequencies are typically assigned to metal-nitrogen (M-N) vibrations, confirming coordination. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the chemical shifts of protons and carbons near the nitrogen atoms can confirm the coordination sites. jocpr.comnih.gov
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are used to study the electronic transitions within the complex, providing information about the geometry of the coordination sphere around the metal ion.
Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes. biointerfaceresearch.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming its stoichiometry. uomustansiriyah.edu.iq
Thermal Gravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated solvent molecules. biointerfaceresearch.com
| Technique | Information Obtained | Typical Observations for this compound Complexes |
|---|---|---|
| FT-IR | Identification of coordination sites | Shift in ν(N-H) and ν(C=N) bands; Appearance of new ν(M-N) bands biointerfaceresearch.comjocpr.com |
| NMR (¹H, ¹³C) | Structural elucidation in solution | Downfield or upfield shifts of imidazole and piperazine protons/carbons upon coordination nih.gov |
| UV-Vis | Coordination geometry | d-d transitions and charge transfer bands indicative of specific geometries (e.g., octahedral, tetrahedral) uomustansiriyah.edu.iq |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the expected formula of the complex biointerfaceresearch.com |
| TGA | Thermal stability and composition | Weight loss steps corresponding to the loss of solvent and ligand molecules biointerfaceresearch.com |
Catalytic Applications of Derived Metal Complexes in Organic Transformations
Metal complexes derived from imidazole and piperazine-containing ligands have shown significant promise as catalysts in various organic transformations. The metal center's catalytic activity is often enhanced by the ligand, which can tune the metal's electronic properties and steric environment.
Copper(II) complexes, for instance, are known to be effective catalysts for a range of asymmetric organic reactions. mdpi.com Complexes of this compound with metals like copper, nickel, or cobalt could potentially catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. For example, transition metal complexes have been successfully used in the oxidation of aniline, demonstrating high selectivity. nih.gov The specific structure of the ligand can influence the efficiency and selectivity of the catalytic process. The presence of both imidazole and piperazine moieties can offer unique steric and electronic effects that could lead to novel catalytic activities. beilstein-journals.org
| Reaction Type | Potential Metal Center | Role of the Ligand |
|---|---|---|
| Asymmetric Benzoylation | Copper(II) | Induces enantioselectivity mdpi.com |
| Oxidation of Alcohols/Amines | Manganese(II), Cobalt(II), Nickel(II) | Stabilizes high-valent metal species, enhances selectivity nih.gov |
| C-C Coupling Reactions (e.g., Suzuki, Heck) | Palladium(II), Nickel(II) | Stabilizes the catalytic species, improves yield and turnover number |
| Cyclization Reactions | Copper(I), Palladium(II) | Facilitates intramolecular bond formation beilstein-journals.org |
Supramolecular Chemistry and Self-Assembly Processes Involving this compound
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in self-assembly processes due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like N), while the piperazine ring has two N-H donors.
These features allow the molecule to form extended networks, such as chains, sheets, or more complex three-dimensional structures. nih.gov The formation of these supramolecular assemblies can be influenced by factors like solvent, temperature, and the presence of other molecules or ions. Imidazole-based compounds are known to form supramolecular species through various non-covalent interactions, including coordination bonds, hydrogen bonds, and π-π interactions. mdpi.com These interactions are crucial in the formation of organized molecular structures.
Role as a Building Block in Polymer and Macromolecular Chemistry
This compound can serve as a versatile monomer or building block in the synthesis of polymers and macromolecules. The two secondary amine groups in the piperazine ring can be functionalized or can react with other monomers to form a polymer backbone. For instance, they can react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively.
Furthermore, the imidazole ring can be modified to introduce polymerizable groups. For example, a vinyl or allyl group could be attached to one of the nitrogen atoms of the imidazole, creating a monomer that can undergo radical polymerization. researchgate.net Polymers containing imidazole and piperazine units are of interest for various applications, including as gene delivery vectors, chelating resins for metal ion removal, and as materials with specific catalytic or biological properties. The incorporation of these heterocyclic units can impart desirable properties to the polymer, such as thermal stability, pH-responsiveness, and metal-coordinating ability. researchgate.nettu-dresden.de
Exploration in Advanced Materials and Nanotechnology (e.g., in conductive materials, sensors)
Sensors: The molecule's ability to selectively bind to specific metal ions can be exploited in the design of chemical sensors. Upon binding a metal ion, a change in the optical or electronic properties of the molecule (e.g., a change in fluorescence or color) can be detected. Imidazole-based compounds have been investigated as chemosensors for the detection of various metal ions, including Cu(II) and Hg(II). mdpi.com
Conductive Materials: Imidazole-containing polymers and metal-organic frameworks (MOFs) can exhibit electrical conductivity. The π-conjugated system of the imidazole ring can facilitate electron transport. By incorporating this compound into polymer chains or as a linker in MOFs, it may be possible to create new conductive materials for applications in electronics.
Nanoparticle Functionalization: The molecule can be used to functionalize the surface of nanoparticles, imparting specific properties to them. For example, coating gold or silver nanoparticles with this molecule could enhance their stability and introduce specific recognition sites for sensing applications.
Applications as a Synthetic Intermediate in Multi-Step Organic Synthesis
This compound is a valuable intermediate in multi-step organic synthesis for the creation of more complex molecules, particularly those with potential pharmaceutical applications. The different reactivity of the nitrogen atoms in the imidazole and piperazine rings allows for selective functionalization.
The secondary amines of the piperazine ring can readily undergo reactions such as acylation, alkylation, and sulfonylation. nih.gov For example, reacting the piperazine moiety with various electrophiles can lead to a diverse library of compounds. This approach has been used to synthesize series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides as potential anticancer agents. elsevierpure.com Similarly, the imidazole ring can be functionalized, for instance, through N-alkylation or by reactions at the carbon atoms of the ring. The van Leusen imidazole synthesis is a notable method for creating substituted imidazoles. mdpi.com This versatility makes this compound a key building block for constructing complex heterocyclic scaffolds found in many biologically active compounds. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for 1-(1H-imidazol-2-yl)piperazine
The development of efficient and environmentally benign synthetic routes to this compound and its derivatives is a paramount objective for future research. Current synthetic strategies, while effective, often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. The focus of future synthetic endeavors will likely be on the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has the potential to drastically reduce reaction times and improve yields for the coupling of imidazole (B134444) and piperazine (B1678402) precursors. The focused heating effect of microwaves can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts.
Another area ripe for investigation is the use of heterogeneous catalysis . Developing solid-supported catalysts for the synthesis of this compound would offer significant advantages in terms of catalyst recovery and reuse, simplifying purification processes and reducing waste. Research could focus on designing novel metal-organic frameworks (MOFs) or functionalized polymers that can effectively catalyze the key bond-forming reactions.
Furthermore, flow chemistry presents a scalable and sustainable alternative to traditional batch processing. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale and cost-effective production.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, cleaner reactions. | Optimization of reaction conditions for coupling imidazole and piperazine precursors. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, reduced waste. | Design of novel solid-supported catalysts (e.g., MOFs, functionalized polymers). |
| Flow Chemistry | Scalability, precise reaction control, enhanced safety. | Development of continuous flow processes for large-scale production. |
Unexplored Reactivity Patterns and Selective Functionalization Strategies
The this compound scaffold possesses multiple sites for chemical modification, offering a rich landscape for the exploration of novel reactivity patterns and the development of selective functionalization strategies. Future research in this area will be crucial for creating a diverse library of derivatives with tailored properties.
A key focus will be on the selective C-H functionalization of both the imidazole and piperazine rings. Directing group strategies and transition-metal catalysis could be employed to achieve site-selective introduction of various functional groups, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. For instance, the development of catalysts that can selectively activate specific C-H bonds on either heterocyclic ring would open up new avenues for derivatization.
The N-H functionalization of the imidazole ring and the secondary amine of the piperazine ring also presents opportunities for diversification. While N-alkylation and N-arylation are common, exploring more complex and diverse substituents could lead to compounds with novel biological activities. The development of orthogonal protection-deprotection strategies will be essential for achieving selective functionalization at these nitrogen atoms.
Furthermore, the reactivity of the imidazole ring as a ligand in organometallic chemistry is an area that warrants further investigation. The nitrogen atoms of the imidazole moiety can coordinate to metal centers, and this property could be exploited to create novel catalysts or functional materials.
| Functionalization Strategy | Target Site | Potential Outcomes |
| Selective C-H Functionalization | Imidazole and Piperazine Rings | Access to a wide range of novel derivatives with tailored properties. |
| N-H Functionalization | Imidazole and Piperazine Rings | Diversification of substituents to modulate biological activity and physicochemical properties. |
| Imidazole as a Ligand | Imidazole Nitrogen Atoms | Creation of novel organometallic complexes with catalytic or material applications. |
Advanced Computational Modeling for Predictive Chemical Design and Discovery
Advanced computational modeling techniques are set to play a pivotal role in accelerating the design and discovery of novel this compound derivatives with desired properties. By leveraging the power of in silico methods, researchers can predict the behavior of molecules, prioritize synthetic targets, and gain deeper insights into their mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of this compound that are responsible for its biological activity. By building predictive models based on existing data, QSAR can guide the design of new analogs with enhanced potency and selectivity.
Molecular docking simulations will provide valuable information on the binding interactions between this compound derivatives and their biological targets. researchgate.netacs.org These simulations can help in understanding the molecular basis of activity and in designing molecules with improved binding affinities. The insights gained from docking studies can be used to refine the design of new compounds and to predict their potential off-target effects.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its complexes with biological macromolecules. MD simulations can provide a more realistic picture of the binding process and can help in understanding the conformational changes that occur upon binding.
| Computational Method | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Identifying key structural features for biological activity. | Predictive models to guide the design of new analogs with enhanced potency. |
| Molecular Docking | Simulating binding interactions with biological targets. | Understanding the molecular basis of activity and designing molecules with improved binding affinities. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its complexes. | A more realistic understanding of the binding process and conformational changes. |
Integration into Hybrid Material Systems for Enhanced Functionality
The unique structural and electronic properties of this compound make it an attractive building block for the creation of novel hybrid material systems with enhanced functionality. Future research in this area could lead to the development of advanced materials with applications in catalysis, sensing, and drug delivery.
One exciting possibility is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) . The imidazole and piperazine moieties can coordinate to metal ions, leading to the formation of porous crystalline materials with high surface areas and tunable properties. rsc.orgrsc.orgacs.org These MOFs could find applications in gas storage, separation, and catalysis.
The incorporation of this compound into polymer architectures is another promising research direction. nih.gov The compound can be functionalized with polymerizable groups and then incorporated into polymer chains to create functional materials. For example, piperazine-containing polymers have been investigated for their antimicrobial properties. rsc.orgrsc.org The resulting hybrid materials could exhibit a combination of the properties of the polymer matrix and the embedded this compound units.
Furthermore, the functionalization of nanomaterials , such as graphene oxide or nanoparticles, with this compound could lead to the development of novel hybrid systems with unique properties. acs.org The imidazole moiety can serve as an anchor for attaching the molecule to the surface of the nanomaterial, while the piperazine moiety can be further functionalized to impart specific functionalities.
| Hybrid Material System | Integration Strategy | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use as a coordinating ligand. | Gas storage, separation, catalysis. |
| Polymer Architectures | Incorporation as a functional monomer. | Antimicrobial materials, drug delivery systems. |
| Functionalized Nanomaterials | Surface modification of nanoparticles or graphene oxide. | Sensing, catalysis, biomedical imaging. |
Q & A
Q. How should researchers address batch-to-batch variability in biological activity studies of this compound analogs?
- Mitigation : Standardize synthesis protocols (e.g., strict temperature/pH control). Characterize each batch via HPLC purity (>98%) and chiral chromatography (if applicable). Use internal standards (e.g., p-tolylpiperazine) in bioassays to normalize inter-experimental variability . Replicate assays across independent labs to validate reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
